![molecular formula C15H20N4O4S B7645201 N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)
N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide, commonly known as MPTP, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. MPTP is a small molecule that has a molecular weight of 366.45 g/mol and a melting point of 195-197°C. The compound is a white to off-white crystalline powder that is soluble in organic solvents.
作用機序
The exact mechanism of action of MPTP is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes and signaling pathways. MPTP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
MPTP has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in several cancer cell lines. MPTP has also been shown to reduce the production of inflammatory mediators in vitro and in animal models of inflammation. In addition, MPTP has been shown to protect dopaminergic neurons from oxidative stress and apoptosis in animal models of Parkinson's disease.
実験室実験の利点と制限
MPTP has several advantages for use in laboratory experiments. The compound is readily available from commercial sources and can be synthesized using standard organic chemistry techniques. MPTP is also relatively stable and can be stored for extended periods of time without significant degradation. However, MPTP has some limitations for use in laboratory experiments. The compound has low solubility in aqueous solvents, which can limit its use in certain applications. In addition, MPTP has been shown to exhibit some toxicity in animal models, which can limit its use in certain in vivo studies.
将来の方向性
There are several future directions for research on MPTP. One area of interest is the development of more potent and selective inhibitors of COX-2 and NF-κB, which could have potential therapeutic applications in cancer and inflammation. Another area of interest is the development of MPTP derivatives with improved solubility and pharmacokinetic properties, which could enhance their efficacy and reduce their toxicity. Finally, further studies are needed to elucidate the exact mechanism of action of MPTP and its potential therapeutic applications in neurodegenerative disorders.
合成法
MPTP can be synthesized by the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 1,3,5-trimethylpyrazole in the presence of an organic base, followed by reduction of the nitro group and subsequent acetylation of the resulting amine. The synthesis of MPTP has been described in several publications, and the compound can be obtained from commercial sources.
科学的研究の応用
MPTP has been investigated for its potential use as a therapeutic agent in several disease conditions, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. MPTP has also been studied for its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.
特性
IUPAC Name |
N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-9-15(10(2)19(4)17-9)18-24(21,22)14-8-12(16-11(3)20)6-7-13(14)23-5/h6-8,18H,1-5H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSNCPUDPFJZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

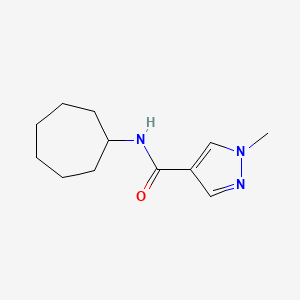
![3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645126.png)

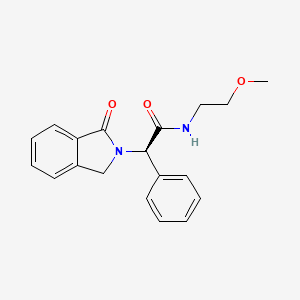
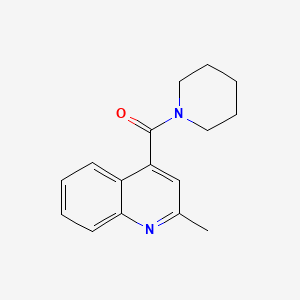
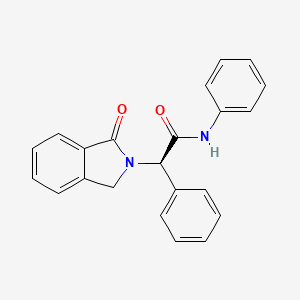
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)
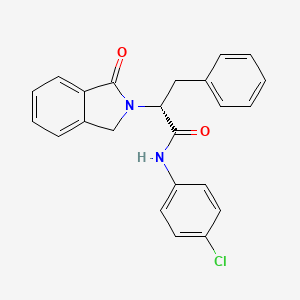
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)
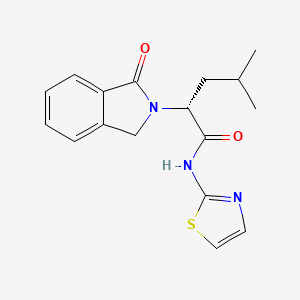
![3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7645188.png)
![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)
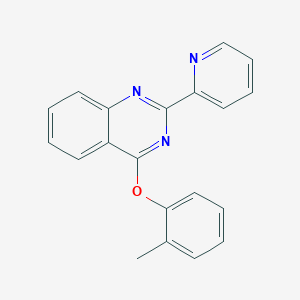
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide](/img/structure/B7645221.png)